molecular formula C15H8F5N B13704762 1-Methyl-2-(perfluorophenyl)indole

1-Methyl-2-(perfluorophenyl)indole

Cat. No.: B13704762
M. Wt: 297.22 g/mol
InChI Key: BEFICOOKQUSSEX-UHFFFAOYSA-N
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Description

1-Methyl-2-(perfluorophenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a perfluorophenyl group, imparts distinct chemical and physical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(perfluorophenyl)indole typically involves the reaction of 1-methylindole with a perfluorophenyl halide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 1-methylindole with perfluorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(perfluorophenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(perfluorophenyl)indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorinated phenyl group can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(perfluorophenyl)indole is unique due to its perfluorophenyl group, which enhances its chemical stability, lipophilicity, and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H8F5N

Molecular Weight

297.22 g/mol

IUPAC Name

1-methyl-2-(2,3,4,5,6-pentafluorophenyl)indole

InChI

InChI=1S/C15H8F5N/c1-21-8-5-3-2-4-7(8)6-9(21)10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1H3

InChI Key

BEFICOOKQUSSEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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